REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[NH:13][C:12](=[O:14])[O:11][CH2:10][CH2:9][C:8]=2[CH:15]=1)([O-:3])=[O:2].[C:16](=O)([O-])[O-].[K+].[K+].IC>CN(C=O)C.O>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[N:13]([CH3:16])[C:12](=[O:14])[O:11][CH2:10][CH2:9][C:8]=2[CH:15]=1)([O-:3])=[O:2] |f:1.2.3|
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Name
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2-nitro-8,9-dihydro-5H-7-oxa-5-aza-benzocyclohepten-6-one
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Quantity
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0.7 g
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Type
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reactant
|
Smiles
|
[N+](=O)([O-])C=1C=CC2=C(CCOC(N2)=O)C1
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Name
|
|
Quantity
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1.4 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
0.42 mL
|
Type
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reactant
|
Smiles
|
IC
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Name
|
|
Quantity
|
10 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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O
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (3×20 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried (sodium sulfate)
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Type
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CONCENTRATION
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Details
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concentrated
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Name
|
|
Type
|
product
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Smiles
|
[N+](=O)([O-])C=1C=CC2=C(CCOC(N2C)=O)C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |